Cas no 35179-98-7 (Chloromethyl Ethyl Carbonate)
Chloromethyl Ethyl Carbonate Chemical and Physical Properties
Names and Identifiers
-
- Chloromethyl ethyl carbonate
- carbonic acid chloromethyl ester ethyl ester
- Carbonic Acid Chloromethyl Ethyl Ester
- chloromethyl ethyl chloroformate
- ethoxycarbonyloxymethyl chloride
- ethyl chloromethyl carbonate
- Chloromethylethyl carbonate
- Carbonic acid, chloromethyl ethyl ester
- RTFGZMKXMSDULM-UHFFFAOYSA-N
- Carbonic acid ethylchloromethyl ester
- AK128867
- AB0056335
- Z4637
- ST24030251
- 179C987
- InChI=1/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H
- 35179-98-7
- AKOS006275177
- CS-W005334
- SY114398
- MFCD00137995
- AMY14438
- EN300-215158
- DS-5991
- FT-0664794
- SCHEMBL522837
- J-019978
- DTXSID90416015
- Carbonic Acid Chloromethyl Ethyl Ester;
- CHLOROMETHYLETHYLCARBONATE
- Chloromethyl Ethyl Carbonate
-
- MDL: MFCD00137995
- Inchi: 1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
- InChI Key: RTFGZMKXMSDULM-UHFFFAOYSA-N
- SMILES: ClCOC(=O)OCC
Computed Properties
- Exact Mass: 138.00800
- Monoisotopic Mass: 138.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 73.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Colorless and transparent liquid
- Density: 1.196
- Boiling Point: 135.1 °C at 760 mmHg
- Flash Point: 135.1 °C at 760 mmHg
- Refractive Index: 1.414
- PSA: 35.53000
- LogP: 1.35580
Chloromethyl Ethyl Carbonate Security Information
- Hazardous Material transportation number:1993
- HazardClass:3
- PackingGroup:Ⅲ
Chloromethyl Ethyl Carbonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-W005334-1g |
Chloromethyl ethyl carbonate |
35179-98-7 | 97.33% | 1g |
$40.0 | 2022-04-27 | |
| ChemScence | CS-W005334-5g |
Chloromethyl ethyl carbonate |
35179-98-7 | 97.33% | 5g |
$149.0 | 2022-04-27 | |
| ChemScence | CS-W005334-10g |
Chloromethyl ethyl carbonate |
35179-98-7 | 97.33% | 10g |
$260.0 | 2022-04-27 | |
| ChemScence | CS-W005334-25g |
Chloromethyl ethyl carbonate |
35179-98-7 | 97.33% | 25g |
$593.0 | 2022-04-27 | |
| TRC | C369300-500mg |
Chloromethyl Ethyl Carbonate |
35179-98-7 | 500mg |
$ 222.00 | 2023-09-08 | ||
| TRC | C369300-1g |
Chloromethyl Ethyl Carbonate |
35179-98-7 | 1g |
$ 298.00 | 2023-09-08 | ||
| TRC | C369300-2g |
Chloromethyl Ethyl Carbonate |
35179-98-7 | 2g |
$ 549.00 | 2023-04-18 | ||
| TRC | C369300-5g |
Chloromethyl Ethyl Carbonate |
35179-98-7 | 5g |
$ 1039.00 | 2023-04-18 | ||
| TRC | C369300-10g |
Chloromethyl Ethyl Carbonate |
35179-98-7 | 10g |
$ 1964.00 | 2023-09-08 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY114398-10g |
Chloromethyl Ethyl Carbonate |
35179-98-7 | ≥95% | 10g |
¥198.00 | 2024-07-10 |
Chloromethyl Ethyl Carbonate Suppliers
Chloromethyl Ethyl Carbonate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Chloromethyl Ethyl Carbonate
Chloromethyl Ethyl Carbonate (CAS No. 35179-98-7): Applications and Recent Research Developments
Chloromethyl Ethyl Carbonate, with the chemical formula C₅H₇ClO₃, is a versatile intermediate compound widely utilized in the field of organic synthesis and pharmaceutical manufacturing. Its unique structural properties make it a valuable reagent in the preparation of various functionalized molecules. This compound, identified by the CAS number 35179-98-7, has garnered significant attention due to its role in synthesizing biologically active compounds and its potential applications in material science.
The reactivity of Chloromethyl Ethyl Carbonate stems from the presence of both a chloromethyl group and an ester functionality. The chloromethyl moiety is particularly noteworthy as it serves as a nucleophilic substitution site, facilitating the introduction of various substituents into a molecular framework. This characteristic has made it an indispensable tool in medicinal chemistry, where it is often employed in the synthesis of heterocyclic compounds and other pharmacologically relevant structures.
In recent years, researchers have been exploring novel applications of Chloromethyl Ethyl Carbonate in the development of drug candidates. One notable area of interest is its use in the synthesis of protease inhibitors, which are crucial for treating various diseases, including HIV and cancer. The compound's ability to undergo facile alkylation reactions has enabled the creation of complex molecular architectures that exhibit potent inhibitory activity against target enzymes.
Furthermore, the ester group in Chloromethyl Ethyl Carbonate provides a handle for further functionalization through hydrolysis or transesterification reactions. This flexibility has been leveraged in the production of polymeric materials, where it serves as a monomer unit in the synthesis of biodegradable polymers and hydrogels. These materials have promising applications in drug delivery systems, tissue engineering, and controlled-release formulations.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for Chloromethyl Ethyl Carbonate. Researchers have been investigating catalytic methods that minimize waste and improve yields while maintaining high selectivity. One such approach involves the use of transition metal catalysts to facilitate cross-coupling reactions, which can streamline the synthesis process and reduce reliance on traditional reagents.
The pharmaceutical industry has particularly benefited from these innovations. The development of more efficient synthetic protocols has enabled the rapid production of key intermediates for drug discovery programs. For instance, Chloromethyl Ethyl Carbonate has been utilized in the preparation of kinase inhibitors, which are essential for targeting specific signaling pathways involved in cancer progression. By optimizing synthetic routes, researchers have been able to produce these complex molecules with greater precision and scalability.
In addition to its pharmaceutical applications, Chloromethyl Ethyl Carbonate has found utility in agrochemical research. Its role as a building block in synthesizing herbicides and fungicides has been well-documented. The ability to introduce diverse functional groups into these compounds allows for tailored biological activity against specific targets. This adaptability has made it a preferred choice for chemists working on crop protection agents.
The compound's versatility extends to its use in material science applications as well. For example, researchers have explored its potential as a precursor for organic electronic materials, such as conductive polymers and light-emitting diodes (LEDs). The incorporation of chloromethyl groups into these materials can enhance their functionality by enabling further chemical modifications. This has opened up new avenues for developing advanced electronic devices with improved performance characteristics.
Ethical considerations also play a significant role in the research and application of Chloromethyl Ethyl Carbonate. Given its reactivity and potential hazards, stringent safety protocols must be followed to ensure safe handling and disposal. Academic institutions and industrial laboratories have implemented rigorous training programs to educate researchers on best practices for working with this compound.
The future outlook for Chloromethyl Ethyl Carbonate remains promising as new research continues to uncover its full potential. Ongoing studies are focused on expanding its utility in drug discovery, sustainable chemistry, and advanced materials. By leveraging cutting-edge technologies and innovative methodologies, scientists are poised to unlock even more applications for this remarkable compound.
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